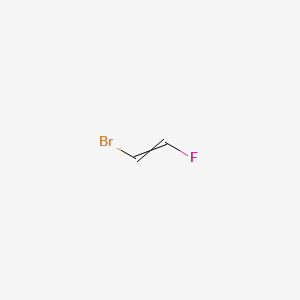![molecular formula C15H16N2O3 B12513342 3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of 3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
Quinoline: Widely used in medicinal chemistry for the development of antimalarial and anticancer drugs.
Tetrahydroisoquinoline: Studied for its neuroprotective and antimicrobial properties.
Uniqueness
3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-(methoxyiminomethyl)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
InChI |
InChI=1S/C15H16N2O3/c1-20-16-9-12-14(18)8-13-11-5-3-2-4-10(11)6-7-17(13)15(12)19/h2-5,9,12-13H,6-8H2,1H3 |
InChI Key |
DQZARWXLLYEZPO-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1C(=O)CC2C3=CC=CC=C3CCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
![{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride](/img/structure/B12513319.png)
![2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12513326.png)
